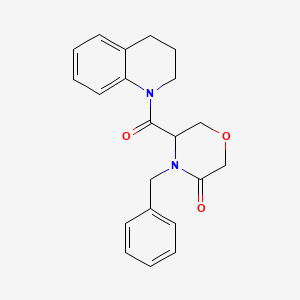
4-(2,3-Dimethylphenoxy)-5-methoxy-2-phenylpyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,3-Dimethylphenoxy)-5-methoxy-2-phenylpyrimidine is an organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-member ring. This compound is characterized by the presence of a dimethylphenoxy group, a methoxy group, and a phenyl group attached to the pyrimidine ring.
准备方法
The synthesis of 4-(2,3-Dimethylphenoxy)-5-methoxy-2-phenylpyrimidine can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The reaction conditions often include the use of bases such as potassium carbonate and solvents like toluene or ethanol.
化学反应分析
4-(2,3-Dimethylphenoxy)-5-methoxy-2-phenylpyrimidine can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents for substitution reactions include halogens and nucleophiles.
科学研究应用
4-(2,3-Dimethylphenoxy)-5-methoxy-2-phenylpyrimidine has various scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential therapeutic properties, including its ability to interact with specific molecular targets and pathways. In industry, it is used in the development of new materials and chemical processes .
作用机制
The mechanism of action of 4-(2,3-Dimethylphenoxy)-5-methoxy-2-phenylpyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
相似化合物的比较
4-(2,3-Dimethylphenoxy)-5-methoxy-2-phenylpyrimidine can be compared with other similar compounds, such as 4-(2,3-dimethylphenoxy)-N-(2-methylphenyl)butanamide. These compounds share structural similarities but may differ in their chemical properties, reactivity, and applications. The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse scientific research applications.
属性
IUPAC Name |
4-(2,3-dimethylphenoxy)-5-methoxy-2-phenylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-13-8-7-11-16(14(13)2)23-19-17(22-3)12-20-18(21-19)15-9-5-4-6-10-15/h4-12H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXJLAXHPXIEUAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC2=NC(=NC=C2OC)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-(4-Ethoxy-3-fluorobenzenesulfonyl)-1,1-difluoro-6-azaspiro[2.5]octane](/img/structure/B2901453.png)
![tert-butyl N-{3-[(3-bromophenyl)amino]propyl}carbamate](/img/structure/B2901455.png)
![2-(benzylsulfanyl)-1-{4-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}ethan-1-one](/img/structure/B2901456.png)

![1-ethyl-6-(4-fluorobenzyl)-3-methyl-5-thioxo-5,6-dihydro-1H-pyrazolo[4,3-d]pyrimidin-7(4H)-one](/img/structure/B2901459.png)
![3-{2-[({[(4-fluorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}-N-phenylbenzamide](/img/structure/B2901461.png)

![2-[2,4-dichloro(methylsulfonyl)anilino]-N-methyl-N-phenylacetamide](/img/structure/B2901467.png)



![N-[2-(furan-3-yl)-2-hydroxyethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B2901473.png)
![7,7-dimethyl-2-(3,4,5-triethoxybenzoyl)-6,8-dioxa-2-azaspiro[3.5]nonane](/img/structure/B2901474.png)
![N-allyl-2-[(4-methylbenzyl)sulfinyl]-5,6,7,8-tetrahydro-4-quinazolinamine](/img/structure/B2901475.png)
